![molecular formula C8H8BrNO2 B1378049 2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid CAS No. 1259326-49-2](/img/structure/B1378049.png)
2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Functionalization
2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid is involved in various chemical syntheses and functionalization processes. For instance, its structural analogs have been utilized in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines to convert them into carboxylic acids through selective deprotonation and subsequent carboxylation processes (Cottet et al., 2004). This showcases its potential in creating diversified chemical structures which are crucial in pharmaceuticals and material science.
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, derivatives similar to 2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid serve as precursors for constructing new polyheterocyclic ring systems. These systems are significant in developing compounds with potential applications in medicine and agriculture. For example, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound with a related structure, has been used to synthesize various pyrido and pyrazolo derivatives, demonstrating the synthetic utility of such brominated pyridine compounds in creating complex molecular architectures (Abdel‐Latif et al., 2019).
Organic Synthesis Methodologies
The compound and its analogs are key intermediates in developing new organic synthesis methodologies. For example, the synthesis of novel bromo-pyrazole carboxylic acid amide compounds, which are important in creating new insecticides, demonstrates the role of brominated pyridine derivatives in synthesizing agriculturally relevant chemicals (Yang Yun-shang, 2011).
Crystal Engineering and Molecular Recognition
In crystal engineering, compounds with carboxylic acid and pyridine functional groups, similar to 2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid, are studied for their hydrogen-bonding capabilities. These studies provide insights into molecular recognition processes, crucial for designing materials with specific properties. For example, the study of hydrogen-bonded dimer formations in crystals provides valuable information for designing molecular assemblies and networks (S. Long et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, the compound's derivatives find applications in optimizing the separation of inorganic anions on porous graphitic carbon columns. This is significant for developing new analytical methods for environmental and pharmaceutical analysis. The use of volatile carboxylic acids as electronic competitors demonstrates the compound's utility in enhancing chromatographic separation techniques (C. Elfakir et al., 1998).
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs, where organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that boron reagents, such as those used in sm cross-coupling, can influence a variety of biochemical pathways .
Result of Action
The sm cross-coupling reaction, in which pyridine derivatives are often used, results in the formation of new carbon–carbon bonds .
properties
IUPAC Name |
2-bromo-5,6-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXABAFQUPHQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid | |
CAS RN |
1259326-49-2 | |
Record name | 2-bromo-5,6-dimethylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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